N-(4-fluorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
N-(4-fluorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a structurally complex molecule featuring a 1,8-naphthyridin-4-one core fused with a 1,2,4-oxadiazole ring and a 4-fluorobenzyl-substituted acetamide side chain. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and planar rigidity, which enhance target binding . The oxadiazole moiety, particularly the 1,2,4-oxadiazol-5-yl group, acts as a bioisostere for ester or amide functionalities, improving metabolic stability and bioavailability .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-16-3-8-19(9-4-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-5-17(2)30-26)15-23(34)29-13-18-6-10-20(28)11-7-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKAJTNLFUGQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Target Compound with Analogues
Key Observations:
- Oxazolone derivatives () feature a five-membered lactone-like ring, which may confer different electronic properties .
- The p-tolyl group on the oxadiazole could enhance π-π stacking interactions in target binding compared to the naphthyl ether in 6a .
Physicochemical and Spectral Properties
Table 2: Spectral Signatures of Key Functional Groups
NMR Analysis :
- The target compound’s 1,8-naphthyridine protons would resonate downfield (δ 8.0–9.0 ppm) due to aromatic deshielding, distinct from the naphthalene protons in 6a–c (δ 7.2–8.6 ppm) .
- The oxadiazole’s methyl group in the target compound may appear as a singlet near δ 2.5 ppm, whereas the triazole protons in 6b show a characteristic singlet at δ 8.36 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
